(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine
Description
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c27-29(28,18-13-20-7-3-1-4-8-20)26-15-11-21(12-16-26)19-25-17-14-24-23(25)22-9-5-2-6-10-22/h1-10,13-14,17-18,21H,11-12,15-16,19H2/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBOLCCUUZWWPZ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with various substituents. The general synthetic route includes:
- Formation of the Imidazole Ring : The imidazole moiety is synthesized from phenyl and other substituents through cyclization reactions.
- Piperidine Derivative Formation : The piperidine core is constructed via nucleophilic substitution reactions.
- Final Coupling : The imidazole and piperidine components are coupled to form the target compound.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a related compound showed outstanding antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells, with a selectivity index indicating a higher tolerance in normal cells compared to tumor cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 3.24 | 23 |
| Compound B | MCF-7 | 2.15 | 30 |
| (E)-4... | HeLa | 4.00 | 25 |
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis. Studies have shown that treatment with these compounds increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .
Antiviral Activity
In addition to antitumor properties, certain derivatives have been evaluated for their antiviral activity, particularly against the Ebola virus. Compounds containing the imidazole ring have shown promising results in inhibiting viral entry and replication in vitro, with effective concentrations reported in the low micromolar range .
Table 2: Antiviral Activity Against Ebola Virus
| Compound | EC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| Compound X | 0.64 | 20 |
| Compound Y | 0.93 | 10 |
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Study : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity and induced apoptosis through caspase activation and modulation of apoptotic markers .
- Antiviral Efficacy : A study assessed the compound's ability to inhibit Ebola virus entry into host cells, revealing a promising therapeutic potential against viral infections .
- Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase, which is critical for neurodegenerative diseases .
Comparison with Similar Compounds
Data Table: Comparative Overview
Q & A
Q. What are the recommended synthetic pathways for (E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine, and how can reaction conditions be optimized?
Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the piperidine core. Key steps include:
- Sulfonylation : Introduce the styrylsulfonyl group via nucleophilic substitution using sulfonyl chlorides under inert conditions (e.g., dry THF, 0–5°C) .
- Imidazole Coupling : Attach the 2-phenyl-1H-imidazole moiety via alkylation or Mitsunobu reactions, with optimization of base (e.g., NaH or DBU) and solvent (DMF or DCM) to improve yield .
- Stereochemical Control : Use (E)-configured styrylsulfonyl precursors and monitor reaction progress via TLC/HPLC to minimize isomerization.
Q. How should researchers characterize this compound’s purity and structural identity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks for the piperidine protons (δ 3.0–3.5 ppm), styrylsulfonyl vinyl protons (δ 6.8–7.2 ppm), and imidazole aromatic protons (δ 7.4–8.1 ppm). Use -NMR to confirm quaternary carbons .
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%) and confirm molecular ion peaks .
- X-ray Crystallography : For absolute configuration verification, refine crystal structures using SHELXL (SHELX suite) with high-resolution data .
Q. What safety precautions are critical during handling?
Methodological Answer: Refer to GHS-compliant protocols for structurally related sulfonamides and imidazoles:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., sulfonyl chlorides).
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like histamine receptors or kinases. Focus on the imidazole’s hydrogen-bonding capacity and the sulfonyl group’s electrostatic contributions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and binding free energy (MM-PBSA).
Q. What strategies resolve contradictions in spectral data during structure elucidation?
Methodological Answer:
- Dynamic NMR : Resolve tautomerism in the imidazole ring by variable-temperature -NMR (e.g., -40°C to 80°C) .
- 2D Experiments : Use HSQC and HMBC to correlate ambiguous protons/carbons, particularly for overlapping piperidine and sulfonyl signals .
- Cross-Validation : Compare experimental IR stretching frequencies (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated spectra (Gaussian 16) .
Q. How can crystallization challenges be addressed for X-ray analysis?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., ethanol/dichloromethane) via vapor diffusion to obtain single crystals.
- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .
- Refinement : Apply SHELXL’s TWIN and BASF commands for handling twinned data or disorder .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
Methodological Answer:
Q. How do structural modifications impact solubility and bioavailability?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyls) on the phenyl ring or piperidine nitrogen to enhance aqueous solubility.
- Salt Formation : Test hydrochloride or mesylate salts for improved pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
